molecular formula C14H21IO3 B13490157 Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13490157
M. Wt: 364.22 g/mol
InChI Key: JUNGNBHOEKQJBA-UHFFFAOYSA-N
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Description

Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common method includes the [2+2] cycloaddition of suitable precursors under photochemical conditions . This reaction is often facilitated by the use of photoredox catalysts and blue LED irradiation, which helps achieve high yields and diastereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical synthesis process. The use of continuous flow reactors and advanced photochemical equipment can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Comparison with Similar Compounds

Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, properties, and applications in various fields, particularly in drug development and agrochemistry.

Molecular Details

  • Molecular Formula : C12_{12}H15_{15}I O3_{3}
  • Molecular Weight : 378.25 g/mol
  • CAS Number : 1935986-52-9

The compound features an iodomethyl group, which enhances its reactivity, making it a versatile building block in organic synthesis. The bicyclic structure contributes to its unique physicochemical properties, which are crucial for biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including iodocyclization reactions that allow for the introduction of the iodomethyl group into the bicyclic framework. These reactions require precise control of reaction conditions to achieve high yields and desired purity levels.

Reaction Pathway

  • Formation of Bicyclic Framework : Initial steps involve the formation of the bicyclic structure through cyclization reactions.
  • Iodination : The introduction of the iodomethyl group is achieved via iodocyclization techniques.
  • Esterification : The final product is obtained through esterification with ethyl alcohol.

Mechanistic Insights

Research indicates that compounds within the oxabicyclo[2.1.1]hexane class exhibit significant biological activity due to their ability to mimic natural products and interact with biological targets effectively. This compound has been studied for its potential applications in medicinal chemistry and agrochemistry.

Medicinal Applications

  • Bioisosterism : The compound has been validated as a bioisostere for ortho- and meta-substituted benzenes, suggesting potential applications in drug design where modifications are necessary to improve pharmacokinetic properties .
  • Antidiabetic Potential : Some derivatives of oxabicyclo compounds have shown promise as GPR120 modulators, which may enhance insulin sensitivity and offer therapeutic avenues for diabetes management .

Agrochemical Applications

Research highlights the insecticidal properties of related compounds derived from Streptomyces species, indicating potential applications for this class of compounds in pest control .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundPotential GPR120 modulation; bioisosteric properties
Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylateInsecticidal activity
Ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylateAntimicrobial properties

Properties

Molecular Formula

C14H21IO3

Molecular Weight

364.22 g/mol

IUPAC Name

ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C14H21IO3/c1-2-17-12(16)14-7-13(8-14,9-15)18-11(14)10-5-3-4-6-10/h10-11H,2-9H2,1H3

InChI Key

JUNGNBHOEKQJBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C3CCCC3)CI

Origin of Product

United States

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